molecular formula C25H23N3O4 B10877775 8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B10877775
M. Wt: 429.5 g/mol
InChI Key: GOEIJIASPFVUOP-UHFFFAOYSA-N
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Description

8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as methoxyphenyl derivatives, followed by diazotization and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-HYDROXY-2-(4-METHOXYPHENYL)-7-[2-(2-METHOXYPHENYL)-1-DIAZENYL]-1,3-DIMETHYLCYCLOHEPTA[C]PYRROL-4(2H)-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This sets it apart from similar compounds, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C25H23N3O4/c1-15-23-21(29)14-13-20(27-26-19-7-5-6-8-22(19)32-4)25(30)24(23)16(2)28(15)17-9-11-18(31-3)12-10-17/h5-14,30H,1-4H3

InChI Key

GOEIJIASPFVUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=C(C2=C(N1C3=CC=C(C=C3)OC)C)O)N=NC4=CC=CC=C4OC

Origin of Product

United States

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